

## **UM-164 off-target effects in cancer cells**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UM-164   |           |
| Cat. No.:            | B1682698 | Get Quote |

## **UM-164 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **UM-164** in cancer cell research, with a specific focus on its off-target effects.

## **Frequently Asked Questions (FAQs)**

Q1: What is **UM-164** and what are its primary targets?

A1: **UM-164** is a potent, dual-kinase inhibitor. Its primary targets are c-Src and p38 MAP kinase.[1][2][3] It was initially developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also been studied in glioma.[3][4] **UM-164** is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, which may alter both the catalytic and non-catalytic functions of the proteins.[1][5][6]

Q2: Has the key research on **UM-164** in triple-negative breast cancer been retracted?

A2: Yes, the 2016 Clinical Cancer Research article, "**UM-164**: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in 2020.[7] [8] Researchers should be aware of this and critically evaluate the findings presented in the original publication.

Q3: What are the known off-target or downstream effects of **UM-164**?



A3: While c-Src and p38 are the primary targets, **UM-164** treatment affects several other key signaling pathways in cancer cells. These are generally considered downstream effects of inhibiting the primary targets rather than direct off-target binding. These effects include:

- Reduced activation of EGFR, AKT, and ERK1/2.[2]
- Inhibition of Focal Adhesion Kinase (FAK) and paxillin phosphorylation. [2][9]
- Inhibition of the Hippo-YAP signaling pathway, which has been identified as a key
  mechanism of its anti-tumor effect in glioma.[4] UM-164 triggers the translocation of the
  transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its
  activity.[3][4]

Q4: How does **UM-164** affect the cellular phenotype?

A4: **UM-164** has been shown to have several effects on cancer cell behavior:

- Inhibits cell proliferation: It has potent antiproliferative activity in TNBC and glioma cell lines.
   [1][2][4]
- Induces G1 phase cell cycle arrest: Rather than inducing apoptosis, UM-164's primary antiproliferative mechanism is cytostatic, causing cells to arrest in the G0/G1 phase of the cell cycle.[1][4][10]
- Suppresses cell motility and invasion: By inhibiting c-Src and FAK-mediated signaling, UM 164 can significantly decrease the migratory and invasive capacity of cancer cells.[1][2]

### **Quantitative Data Summary**

The following tables summarize the reported potency of **UM-164** in various cancer cell lines.

Table 1: Antiproliferative Activity of **UM-164** in Triple-Negative Breast Cancer (TNBC) Cell Lines



| Cell Line                                                                                             | Average Gl50 (nmol/L) |
|-------------------------------------------------------------------------------------------------------|-----------------------|
| Multiple TNBC Lines                                                                                   | 160                   |
| Data from Gilani et al., Clin Cancer Res, 2016 (Note: This publication has been retracted[7][8]). [1] |                       |

Table 2: Inhibitory Concentration (IC50) of UM-164 in Glioma Cell Lines

| Cell Line                                  | Time Point | IC <sub>50</sub> (μΜ) |
|--------------------------------------------|------------|-----------------------|
| LN229                                      | 24h        | 10.07                 |
| 48h                                        | 6.20       |                       |
| 72h                                        | 3.81       | _                     |
| SF539                                      | 24h        | 3.75                  |
| 48h                                        | 2.68       |                       |
| 72h                                        | 1.23       | _                     |
| Data from Wu et al., Cancers, 2022.[4][10] |            | _                     |

### **Troubleshooting Guide**

Q: I'm observing a decrease in cell viability with **UM-164**, but my apoptosis assay (e.g., Annexin V) is negative. Is this expected?

A: Yes, this is an expected result. **UM-164** is primarily cytostatic, not cytotoxic.[1] It induces cell cycle arrest in the G1 phase, which leads to a decrease in cell proliferation and apparent viability in assays like MTT or CCK8, but it does not significantly trigger apoptosis.[1][4][10]

 Recommendation: Perform a cell cycle analysis using propidium iodide staining and flow cytometry. You should observe an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[1][10]

### Troubleshooting & Optimization





Q: My results show inhibition of EGFR and AKT phosphorylation. Is **UM-164** directly inhibiting these kinases?

A: It is unlikely that **UM-164** directly inhibits EGFR and AKT at effective concentrations. These are known downstream effectors of the c-Src signaling pathway.[2] Inhibition of c-Src by **UM-164** leads to reduced signaling through these downstream pathways.

Recommendation: To confirm this, you can perform a kinome scan to profile the selectivity of UM-164. Alternatively, you can use a more specific c-Src inhibitor, like dasatinib, as a control. The original literature suggests UM-164 and dasatinib have nearly identical kinase target profiles, with the major exception of the p38 kinases.[1]

Q: I am not seeing the expected level of growth inhibition in my cell line. What could be the issue?

A: There are several potential reasons for this:

- Cell Line Resistance: The signaling pathways inhibited by UM-164 may not be the primary drivers of proliferation in your specific cell line.
- Compound Potency: Ensure the compound is properly stored and that the concentration of your working solution is accurate.
- Experimental Duration: The cytostatic effects of **UM-164** may take time to become apparent. Ensure your proliferation assay is run for a sufficient duration (e.g., 48-72 hours).[4][10]
- Troubleshooting Workflow:





Click to download full resolution via product page

Caption: Troubleshooting decision tree for low UM-164 efficacy.

# Experimental Protocols & Visualizations Signaling Pathways Affected by UM-164

The following diagram illustrates the primary and key downstream signaling pathways modulated by **UM-164**.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]







- 3. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Retraction: UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [UM-164 off-target effects in cancer cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682698#um-164-off-target-effects-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com